![molecular formula C18H30O3 B14412690 6-Oxooctadeca-2,4-dienoic acid CAS No. 80559-39-3](/img/structure/B14412690.png)
6-Oxooctadeca-2,4-dienoic acid
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Overview
Description
6-Oxooctadeca-2,4-dienoic acid is a chemical compound that belongs to the class of oxo fatty acids It is characterized by the presence of a ketone group (oxo) and two double bonds (dienoic) in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxooctadeca-2,4-dienoic acid can be achieved through several methods. One common approach involves the oxidation of linoleic acid, a polyunsaturated fatty acid, using specific oxidizing agents. The reaction conditions typically include the use of catalysts and controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as chromatography and distillation are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Oxooctadeca-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, resulting in hydroxy derivatives.
Substitution: The double bonds in the compound can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can be used to introduce substituents at specific positions.
Major Products Formed
The major products formed from these reactions include various oxo and hydroxy derivatives, as well as substituted compounds with different functional groups.
Scientific Research Applications
While comprehensive data tables and case studies for 6-Oxooctadeca-2,4-dienoic acid are not available in the provided search results, here's what is known regarding its applications and related compounds:
This compound's applications span various fields, including pharmaceuticals due to its bioactive properties.
Related Research and Applications
- Anti-inflammatory Effects: (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), derived from Salicornia herbacea L. (glasswort), has demonstrated anti-inflammatory effects . Studies using lipopolysaccharide-stimulated RAW 264.7 macrophage cells showed that 13-KODE could suppress the production of nitric oxide (NO) by inhibiting inducible NO synthase. It also suppressed the expression of tumor necrosis factor and interleukin-1β . The compound inhibits LPS-mediated nuclear localization of NF-κB and mitogen-activated protein kinase activation and reduces LPS-induced production of reactive oxygen species, increasing the expression of nuclear factor erythroid-2 like 2 (Nfe2I2) and heme oxygenase 1 .
- Potential for Treating Inflammation: 13-KODE may have potential in treating inflammation .
- Lactate Imaging: Lactate Chemical Exchange Saturation Transfer (LATEST) imaging, a chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) method, can image lactate with high spatial resolution. This non-invasive imaging of lactate is significant in cancer and metabolic disorders where glycolysis dominates .
- Antimicrobial and Antiparasitic Activities: Extracts from the seeds and peel of the pepper Capsicum chinense Jacq. have antimicrobial and antiparasitic activities .
Related Compounds
- 5-Oxo-6E,8Z,11Z,14Z-octadecadienoic acid: This compound is a potent proinflammatory mediator formed by the oxidation of 5S-hydroxy-6,8,11,14-eicosatetraenoic acid (5S-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of NADP+. It binds to the G protein-coupled OXE receptor (OXER1), which is highly expressed on eosinophils, basophils, neutrophils, monocytes/macrophages, and various cancer cell lines.
- (6E,8Z)-5-oxooctadeca-6,8-dienoic acid: Also known as (6E,8Z)-18-Hydroxy-5-oxooctadeca-6,8-dienoic acid, this polyunsaturated fatty acid derivative plays a significant role in inflammation and cell signaling.
- 5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE): A potent proinflammatory mediator similar to 5-oxo-ODE, formed by the oxidation of 5S-HETE.
- 5-Oxo-15-hydroxy-6,8,11,13-eicosatetraenoic acid: Another derivative of 5S-HETE with similar biological activities.
- (E)-4-Oxonon-2-enoicacid (9): Isolated from Streptomyces olivaceuse, exhibits high bactericidal activity against Gram-positive and Gram-negative bacteria .
- 6-oxohepta-2,4-dienoic acid: This compound has a molecular formula of C7H8O3 and a molecular weight of 140.13700 .
Mechanism of Action
The mechanism of action of 6-Oxooctadeca-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. For example, it may interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation .
Comparison with Similar Compounds
Similar Compounds
9-Oxooctadeca-10,12-dienoic acid: Another oxo fatty acid with similar structural features but different positions of the oxo and double bonds.
(5E,7E)-9-Oxooctadeca-5,7-dienoic acid: A compound isolated from the leaves and stems of Clerodendron trichotomum with distinct biological activities.
Uniqueness
6-Oxooctadeca-2,4-dienoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
80559-39-3 |
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Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
6-oxooctadeca-2,4-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-14-17(19)15-12-13-16-18(20)21/h12-13,15-16H,2-11,14H2,1H3,(H,20,21) |
InChI Key |
IDEOITKGHXRKLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)C=CC=CC(=O)O |
Origin of Product |
United States |
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